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Compound of Interest

(3-Fluorophenyl)carbamic acid
Compound Name:
benzyl ester

Cat. No.: B141135

. Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for Benzyl (3-
fluorophenyl)carbamate (CAS No. 149524-47-0). Due to the limited availability of published
experimental spectra for this specific compound, this document presents predicted Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on its
chemical structure and analysis of analogous compounds. This guide also outlines
standardized experimental protocols for acquiring such data.

Core Compound Information

Property

Value

Chemical Name

Benzyl (3-fluorophenyl)carbamate

CAS Number 149524-47-0

Molecular Formula C14H12FNO2[1][2]

Molecular Weight 245.25 g/mol [1][2]

Structure (Image of the chemical structure of Benzyl (3-

fluorophenyl)carbamate)

Predicted Spectral Data
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The following tables summarize the predicted spectral data for Benzyl (3-
fluorophenyl)carbamate. These predictions are based on established principles of spectroscopy
and data from structurally similar molecules.

Table 1: Predicted *H NMR Spectral Data (500 MHz,

CDCl3)

Chemical Shift (5, Lo . .

Multiplicity Integration Assignment
ppm)
~7.40 - 7.25 m 5H Ar-H (Benzyl)
~7.20-7.10 m 1H Ar-H (Fluorophenyl)
~7.05 d 1H Ar-H (Fluorophenyl)
~6.80 d 1H Ar-H (Fluorophenyl)
~6.70 s (br) 1H NH
~5.20 s 2H CH2

Table 2: Predicted **C NMR Spectral Data (125 MHz,
CDCI3)
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Chemical Shift (6, ppm) Assignment
~163 (d, J = 245 Hz) C-F

~153 C=0

~140 (d, J = 10 Hz) Ar-C-N

~136

Ar-C (Benzyl, ipso)

~130 (d, J = 9 Hz)

Ar-CH

~128.7 Ar-CH (Benzyl)
~128.4 Ar-CH (Benzyl)
~128.2 Ar-CH (Benzyl)

~114 (d, J= 2 Hz) Ar-CH
~110 (d, J =21 Hz) Ar-CH
~107 (d, J = 26 Hz) Ar-CH
~67 OCH:2

Table 3: Predicted IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment

~3300 Medium N-H Stretch

~3100 - 3000 Medium Aromatic C-H Stretch
~1720 Strong C=0 Stretch (Carbamate)
~1600, ~1490 Medium Aromatic C=C Stretch
~1250 Strong C-O Stretch

~1150 Strong C-F Stretch

Table 4: Predicted Mass Spectrometry Data
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miz Interpretation

245.08 [M]* (Molecular lon)
108.04 [CeHsCH20]*

91.05 [C7H7]* (Tropylium ion)
111.03 [FCeHaNH2]*

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
o Weigh approximately 5-10 mg of Benzyl (3-fluorophenyl)carbamate.

o Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIsz) containing
0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.

o Data Acquisition:

o

Acquire 1H and 13C NMR spectra on a 500 MHz spectrometer.

o For 'H NMR, acquire data with a spectral width of 16 ppm, a relaxation delay of 1 s, and

16 transients.

o For 3C NMR, acquire data with a spectral width of 240 ppm, a relaxation delay of 2 s, and
1024 transients.

o Process the data using appropriate software (e.g., MestReNova, TopSpin). Apply a line
broadening of 0.3 Hz for *H and 1.0 Hz for 3C spectra before Fourier transformation.

Infrared (IR) Spectroscopy
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o Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid Benzyl (3-fluorophenyl)carbamate sample directly onto
the ATR crystal.

o Apply pressure using the anvil to ensure good contact between the sample and the
crystal.

» Data Acquisition:

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

[¢]

[¢]

Collect data over a range of 4000-400 cm~1.

Perform a background scan of the empty ATR crystal prior to sample analysis.

[e]

o

Average 16 scans to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

e Sample Preparation:

o Prepare a 1 mg/mL stock solution of Benzyl (3-fluorophenyl)carbamate in a suitable

solvent such as methanol or acetonitrile.

o Dilute the stock solution to a final concentration of approximately 10 ug/mL with the same

solvent.
o Data Acquisition (Electron lonization - EI):

o Introduce the sample into the mass spectrometer via a direct insertion probe or a gas

chromatograph.
o Use a standard electron ionization energy of 70 eV.

o Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Visualization of Experimental Workflow
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The following diagram illustrates the general workflow for the spectral analysis of an organic
compound like Benzyl (3-fluorophenyl)carbamate.

Sample Preparation Data Acquisition Data Analysis

> Dissolve and Dilute Mass Spectrometer g Mass Spectrum
Benzyl (3-fluorophenyl)carbamate Place on ATR Crystal FTIR Spectrometer 1 IR Spectrum

=m NMR Spectrometer gee8 1H & 13C NMR Spectra

Click to download full resolution via product page

Caption: General workflow for spectral analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b141135#spectral-data-for-benzyl-3-fluorophenyl-
carbamate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b141135#spectral-data-for-benzyl-3-fluorophenyl-carbamate-nmr-ir-ms
https://www.benchchem.com/product/b141135#spectral-data-for-benzyl-3-fluorophenyl-carbamate-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b141135?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141135?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

